

An In-depth Technical Guide to the Thermochemical Properties of Dimethyl Malate

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Compound of Interest

Compound Name: Dimethyl malate

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Abstract:

This technical guide provides a comprehensive overview of the available thermochemical data for **dimethyl malate** (dimethyl 2-hydroxybutanedioate). Due to a notable scarcity of experimental data in the peer-reviewed literature, this document presents a combination of calculated thermochemical values and the limited experimental data currently available. The methodologies for obtaining related thermochemical data are also discussed to provide context and guidance for future experimental work. This guide aims to be a valuable resource for researchers in chemistry, materials science, and pharmaceutical development by consolidating the known thermophysical and thermochemical properties of **dimethyl malate** and highlighting areas where further research is required.

Introduction

Dimethyl malate is the dimethyl ester of malic acid, a dicarboxylic acid that plays a role in numerous biochemical pathways. As a chemical intermediate, its thermochemical properties are of significant interest for process design, reaction modeling, and understanding its stability and reactivity. This guide summarizes the key thermochemical parameters for **dimethyl malate**, including its enthalpy of formation, Gibbs free energy of formation, and entropy.

Thermochemical Data for Dimethyl Malate

A comprehensive search of available literature and chemical databases reveals a significant lack of experimentally determined thermochemical data for **dimethyl malate**. However, calculated values and some experimental data for related properties are available and are summarized below.

Calculated Thermochemical Data

The following table summarizes the calculated thermochemical properties for **dimethyl malate**, primarily derived from the Joback group contribution method.^[1] It is crucial to note that these are theoretical estimations and should be used with an understanding of their inherent limitations.

Thermochemical Property	Symbol (Unit)	Calculated Value	Method
Standard Gibbs Free Energy of Formation	$\Delta_f G^\circ$ (kJ/mol)	-607.46	Joback Method ^[1]
Enthalpy of Formation (Gas Phase)	$\Delta_f H^\circ_{\text{gas}}$ (kJ/mol)	-814.28	Joback Method ^[1]
Enthalpy of Fusion	$\Delta_{\text{fus}} H^\circ$ (kJ/mol)	17.44	Joback Method ^[1]
Enthalpy of Vaporization	$\Delta_{\text{vap}} H^\circ$ (kJ/mol)	63.55	Joback Method ^[1]
Ideal Gas Heat Capacity	$C_{p,\text{gas}}$ (J/mol·K)	-	-
Standard Molar Entropy	S° (J/mol·K)	-	-

Note: The Joback method is a group contribution method used to estimate thermophysical properties of pure components. The accuracy of this method varies depending on the functional groups present in the molecule.

Experimental Thermochemical Data

To date, the only directly measured experimental thermochemical value found for an isomer of **dimethyl malate** is the enthalpy of vaporization for Dimethyl (S)-(-)-malate.

Thermochemical Property	Symbol (Unit)	Experimental Value	Temperature (K)
Enthalpy of Vaporization	$\Delta_{\text{vap}}H$ (kJ/mol)	58.7	363

This value was reported in the NIST Chemistry WebBook and is based on data compiled from 348 K to 516 K.[\[2\]](#)

Experimental Protocols for Thermochemical Data Determination

While specific experimental protocols for **dimethyl malate** are not available in the literature, this section describes standard methodologies used for determining the thermochemical properties of related organic esters, such as dimethyl maleate and dimethyl fumarate.[\[1\]](#)[\[3\]](#)[\[4\]](#) These protocols can serve as a template for future experimental work on **dimethyl malate**.

Static Bomb Calorimetry for Enthalpy of Combustion

The standard molar enthalpy of combustion ($\Delta_c H^\circ$) is a key experimental value from which the standard molar enthalpy of formation ($\Delta_f H^\circ$) can be derived.

Methodology:

- A precisely weighed sample of the substance (e.g., **dimethyl malate**) is placed in a crucible within a high-pressure stainless steel vessel, the "bomb."
- The bomb is charged with high-purity oxygen to a pressure of approximately 3 MPa.
- A small, known amount of water is added to the bomb to ensure that the final water product is in the liquid state.
- The bomb is then submerged in a known mass of water in a well-insulated calorimeter.

- The sample is ignited by passing an electric current through a fuse wire.
- The temperature change of the water in the calorimeter is measured with high precision.
- The energy equivalent of the calorimeter is determined through the combustion of a standard substance with a known enthalpy of combustion, such as benzoic acid.
- The standard molar enthalpy of combustion is calculated from the corrected temperature rise and the energy equivalent of the calorimeter, after applying corrections for the heat of combustion of the fuse wire and any side reactions (e.g., nitric acid formation).

Calvet Microcalorimetry for Enthalpy of Vaporization and Sublimation

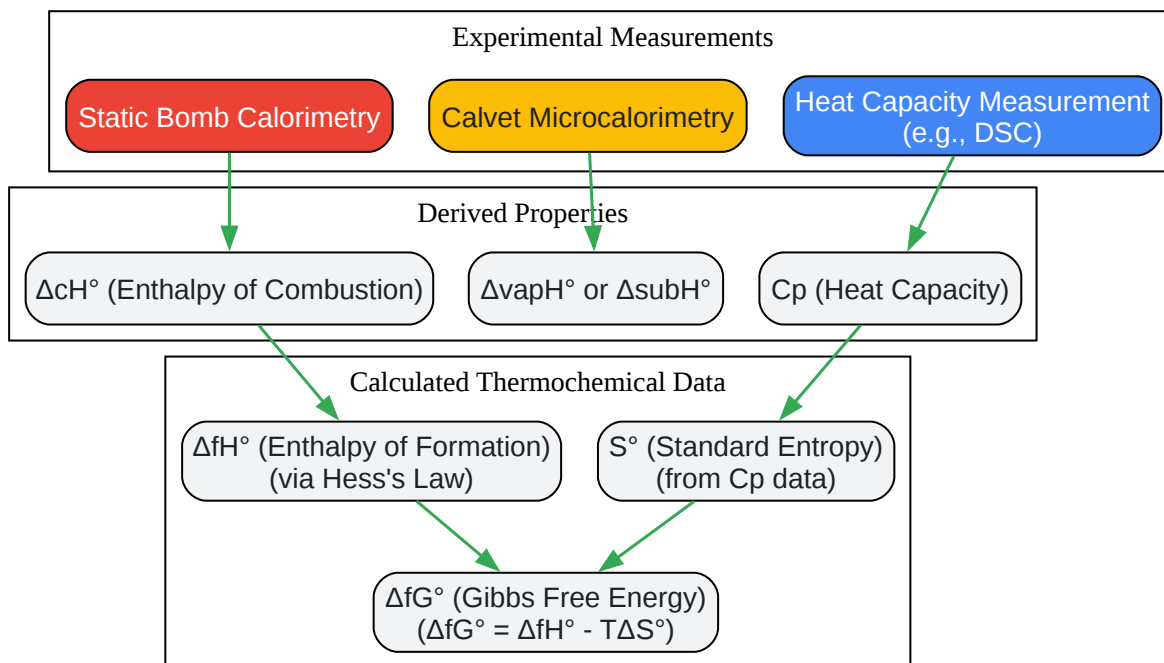
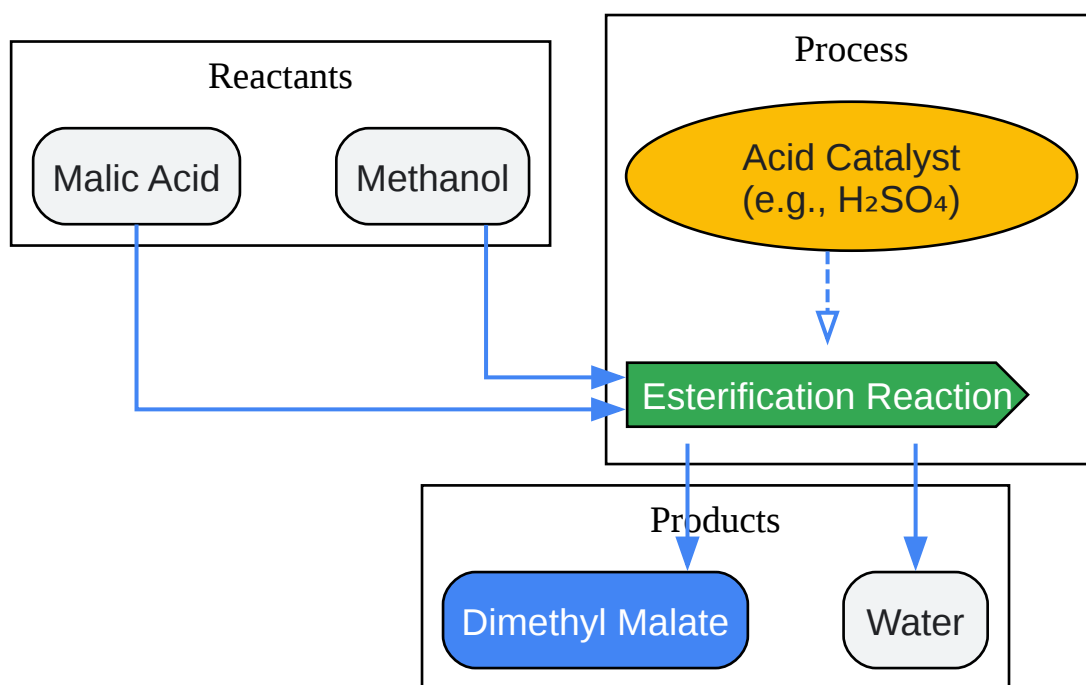
A Calvet microcalorimeter can be used to measure the enthalpy of phase transitions, such as vaporization or sublimation.

Methodology:

- A small amount of the sample is placed in a sample cell within the calorimeter.
- The sample is heated at a constant rate.
- The heat flow to or from the sample is measured relative to a reference cell.
- For vaporization, the enthalpy change upon evaporation is measured at a specific temperature.
- For sublimation, the enthalpy change from the solid to the gas phase is measured.
- The enthalpy of the phase transition is determined by integrating the heat flow over the course of the transition.

Synthesis of Dimethyl Malate

Dimethyl malate can be synthesized via the esterification of malic acid with methanol, typically in the presence of an acid catalyst. A similar process is used for the synthesis of dimethyl maleate from maleic anhydride.^[5]



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